molecular formula C10H5F3O4 B3042334 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid CAS No. 575469-37-3

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid

Cat. No. B3042334
CAS RN: 575469-37-3
M. Wt: 246.14 g/mol
InChI Key: FFRXHZJRPILGIB-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H5F3O4 . It has a molecular weight of 246.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5F3O4/c11-10(12,13)17-6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 246.14 . More specific physical and chemical properties may be found in specialized chemical databases or literature.

Scientific Research Applications

Structural and Spectroscopic Properties

A study by Sagaama et al. (2020) focused on the molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives, including compounds similar to 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid. Through density functional theory (DFT) calculations, the research explored electronic and vibrational properties, revealing insights into weak intermolecular interactions and nonlinear optical properties. The study also highlighted the biological activities of these compounds, demonstrating their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Synthetic Approaches

Gao et al. (2011) reported on the synthesis of novel methylenedioxy-bearing benzofuran-quinoline-3-carboxylic acid derivatives, demonstrating a facile and inexpensive synthesis method. This work underscores the synthetic versatility of benzofuran derivatives and their potential for generating structurally diverse compounds with potential applications in drug discovery and materials science (Gao et al., 2011).

Supramolecular Interactions

Koner and Goldberg (2009) investigated the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid, a compound structurally related to this compound. Their work highlighted the compound's ability to engage in complex organometallic interactions with various metal ions, facilitated by intramolecular hydrogen bonds and its monoanionic species. This research points to the potential applications of benzofuran derivatives in the development of new materials and coordination compounds (Koner & Goldberg, 2009).

Antimicrobial Properties

Research by Idrees et al. (2019) focused on synthesizing and evaluating the antimicrobial properties of novel benzofuran derivatives. Their findings contribute to the understanding of the biological activities of benzofuran compounds, suggesting potential applications in developing new antimicrobial agents (Idrees et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary statements include P280;P301+P312 . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O4/c11-10(12,13)17-6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRXHZJRPILGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

93 mg of 5-(trifluoromethoxy)benzofuran-2-carboxylic acid were prepared as described for 5-(trifluoromethyl)benzofuran-2-carboxylic acid, using 4-(trifluoromethoxy)phenol instead of 4-(trifluoromethyl)phenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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